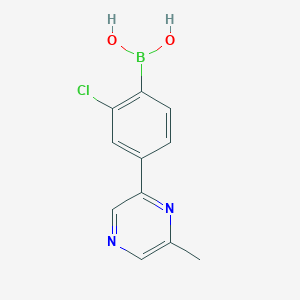

(2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BClN2O2/c1-7-5-14-6-11(15-7)8-2-3-9(12(16)17)10(13)4-8/h2-6,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMVQDXBACOBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2=NC(=CN=C2)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901205521 | |

| Record name | B-[2-Chloro-4-(6-methyl-2-pyrazinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648864-28-1 | |

| Record name | B-[2-Chloro-4-(6-methyl-2-pyrazinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1648864-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[2-Chloro-4-(6-methyl-2-pyrazinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Preparation Method

Step 1: Grignard Reagent Formation

Magnesium chips are reacted with chlorinated aromatic hydrocarbons (e.g., 1,4-dichlorobenzene derivatives) in the presence of an initiator such as rubigan magnesium bromide or rubigan magnesium chloride. The reaction is conducted in an ether solvent like n-butyl ether, tetrahydrofuran, or 2-methyltetrahydrofuran under inert atmosphere (nitrogen) and reflux conditions.

The molar ratio of magnesium to solvent ranges from 1:5 to 1:20, with reaction times between 2 to 8 hours to ensure complete formation of the arylmagnesium bromide intermediate.

Step 2: Borylation

The Grignard reagent is then added dropwise at low temperatures (-70 to -50 °C) to a solution of trialkyl borate (commonly tri-n-butyl borate) in n-butyl ether. The molar ratio of Grignard reagent to trialkyl borate is maintained between 1:1 and 1:1.5. The mixture is stirred for 2 to 8 hours at low temperature.

Step 3: Acidolysis and Workup

Acidolysis is performed by adding hydrochloric acid solution (20%) at low temperature to hydrolyze the boronate intermediate to the boronic acid. After stirring for 0.5 to 1 hour, the reaction is stopped.

Step 4: Purification

The organic phase is separated, evaporated under reduced pressure, and the crude product is recrystallized from suitable solvents to obtain high-purity (2-chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid.

Representative Reaction Conditions Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Grignard formation | Mg chips, chlorinated aromatic hydrocarbon, initiator (rubigan MgBr) in n-butyl ether | Reflux (~120) | 2–8 hours | Inert atmosphere (N2) |

| Borylation | Addition of Grignard reagent to tri-n-butyl borate in n-butyl ether | -70 to -50 | 2–8 hours | Dropwise addition |

| Acidolysis | HCl (20%) aqueous solution | -70 to -50 | 0.5–1 hour | Hydrolysis of boronate ester |

| Purification | Solvent evaporation and recrystallization | Ambient | - | High purity product obtained |

Alternative Synthetic Approaches

Lithiation and Borylation

Another common approach is the lithiation of the corresponding aryl halide using organolithium reagents (e.g., n-butyllithium) at low temperature, followed by reaction with boron electrophiles like bis(pinacolato)diboron or trialkyl borates. This method is useful for substrates sensitive to Grignard reagents and allows for regioselective borylation.

Transition Metal-Catalyzed Borylation

Recent advances include palladium- or nickel-catalyzed direct borylation of aryl halides using diboron reagents under mild conditions. For example, Pd(PPh3)4 catalyzed coupling of 2-bromopyridine derivatives with aryl boronic acids or diboron reagents in ethanol with K2CO3 base has been demonstrated to yield related heteroaryl boronic acids efficiently.

Although this method is more common for coupling reactions, it can be adapted for boronic acid synthesis by controlling reaction parameters.

Research Findings and Mechanistic Insights

- The Grignard-based method benefits from the formation of a stable arylmagnesium intermediate that reacts cleanly with trialkyl borates.

- Acidolysis under controlled low temperature prevents side reactions and decomposition.

- The use of specific initiators (rubigan magnesium bromide or chloride) enhances the formation rate and yield of the Grignard reagent.

- Solvent choice is critical; ethers like n-butyl ether provide optimal solubility and reaction control.

- Environmental considerations are improved by minimizing acid use, as some studies suggest water can replace hydrochloric acid for hydrolysis with easier removal of magnesium salts.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Grignard + Trialkyl Borate | Mg chips, chlorinated aromatic, tri-n-butyl borate, HCl | Reflux, -70 to -50 °C, inert gas | High purity, scalable, cost-effective | Requires strict moisture control |

| Lithiation + Boron Electrophile | n-BuLi, aryl halide, bis(pinacolato)diboron | Low temperature (-78 °C) | Regioselective, mild conditions | Sensitive to functional groups |

| Pd-catalyzed Borylation | Pd catalyst, aryl halide, diboron reagent | 100 °C, EtOH, base (K2CO3) | Mild, versatile | Catalyst cost, possible side reactions |

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.

Reduction: The chloro group can be reduced to a hydrogen atom under appropriate conditions.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under basic conditions.

Major Products Formed

Oxidation: Boronic esters or anhydrides.

Reduction: The corresponding dechlorinated phenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Suzuki-Miyaura Coupling Reaction

One of the primary applications of (2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid is in the Suzuki-Miyaura coupling reaction, which is fundamental for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Mechanism : The compound acts as a boron-containing reagent that facilitates the coupling of aryl halides with aryl or vinyl boronates.

- Advantages : The presence of the chloro group enhances reactivity, making it a suitable candidate for various substrates in synthetic pathways.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Reactions

| Compound | Reactivity (Yield %) | Conditions |

|---|---|---|

| (2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid | 85% | Pd(PPh₃)₄/KF, refluxing toluene |

| 4-Bromobenzene | 75% | Pd(PPh₃)₄/KF, refluxing toluene |

| Phenylboronic acid | 70% | Pd(PPh₃)₄/KF, refluxing toluene |

Biological Applications

2. Anticancer Activity

Research has indicated that boronic acids, including (2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid, exhibit potential anticancer properties. They are being explored as inhibitors of specific cancer cell lines.

- Case Study : A study evaluated the antiproliferative effects of various boronic acids against prostate cancer cell lines (LAPC-4, PC-3). The compound showed significant activity compared to standard treatments like flutamide and bicalutamide, indicating its potential as an antiandrogen agent .

3. Enzyme Inhibition

This compound also plays a role in enzyme inhibition, particularly with proteases. It forms reversible covalent bonds with serine or threonine residues in active sites.

- Mechanism : By inhibiting specific enzymes, it can alter cellular metabolism and gene expression related to growth and apoptosis.

Table 2: Enzyme Inhibition Studies

Industrial Applications

4. Material Synthesis

In industrial chemistry, (2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid is utilized for synthesizing advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid primarily involves its role as a boronic acid derivative. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chloro and pyrazinyl groups influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Boronic Acid Derivatives

- Heteroaromatic Groups : The 6-methylpyrazine moiety, a diazine ring, is more electron-deficient than pyridine derivatives (e.g., (6-methylpyridin-3-yl)boronic acid), which may enhance electrophilicity at the boron center .

Electronic Properties and Reactivity

Electron-withdrawing substituents lower the pKa of boronic acids, favoring the formation of tetrahedral boronate anions under physiological conditions. This influences reactivity in diol-binding and catalytic processes:

Table 2: Comparative Reactivity in Hydroxylation Reactions

- Acidity : The chloro and pyrazine groups likely reduce the target’s pKa compared to unsubstituted phenyl boronic acid (pKa ~8.7), increasing its propensity to form boronate esters at neutral pH .

- Suzuki Coupling : The methylpyrazine group may sterically hinder cross-coupling reactions compared to simpler aryl boronic acids (e.g., 4-fluorophenylboronic acid) .

Biological Activity

(2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid is a boronic acid derivative that has attracted attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in medicinal chemistry.

The biological activity of boronic acids, including (2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid, is primarily attributed to their ability to form reversible covalent bonds with diols and amino acids. This property allows them to inhibit enzymes such as proteasomes and β-lactamases, which play crucial roles in cancer progression and antibiotic resistance, respectively .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of (2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid. In vitro assays showed that this compound inhibited the proliferation of various cancer cell lines, including prostate cancer cells (LAPC-4 and PC-3). The structure-activity relationship (SAR) analysis indicated that the presence of the pyrazine moiety significantly enhanced its antiproliferative activity .

Table 1: Antiproliferative Activity against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid | LAPC-4 | 5.0 |

| (5-Chloropyrazine derivative) | LAPC-4 | 3.0 |

| Control (No treatment) | LAPC-4 | N/A |

Enzyme Inhibition

Boronic acids have been shown to effectively inhibit β-lactamases, particularly KPC-2 enzymes, which confer antibiotic resistance in bacteria. The compound demonstrated significant inhibitory activity against KPC-2, enhancing the efficacy of cefotaxime in resistant strains of Escherichia coli .

Table 2: Inhibition Constants for KPC-2

| Compound | Ki (µM) |

|---|---|

| (2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid | 0.045 |

| 3-Nitrophenylboronic acid | 0.032 |

| Control (No inhibitor) | N/A |

Structure-Activity Relationships

The SAR studies indicate that modifications in the boronic acid structure can significantly influence its biological activity. For instance, substituents on the pyrazine ring were found to enhance antiproliferative effects, while variations in the boron atom's connectivity affected enzyme inhibition .

Case Studies

- Prostate Cancer Treatment : A study evaluated the effects of (2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid on DU145 prostate cancer cells. Results indicated a decrease in cell migration and proliferation markers, suggesting a potential therapeutic role in metastatic prostate cancer management .

- Antibacterial Applications : In a model system mimicking clinical strains of E. coli expressing KPC-2, this compound was able to reverse antibiotic resistance effectively, indicating its potential use as an adjuvant in antibiotic therapy .

Q & A

Q. What synthetic strategies are commonly employed for preparing (2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis of aryl boronic acids typically involves Suzuki-Miyaura coupling precursors or direct borylation of halogenated aromatics. For example, intermediates like 4-(iodomethyl)phenyl boronic ester can be coupled with heterocyclic amines (e.g., pyrazine derivatives) using Pd catalysts in DMF under inert conditions . Optimization includes adjusting base strength (e.g., K₂CO₃ vs. Cs₂CO₃), solvent polarity, and temperature to enhance yields. Purity is ensured via recrystallization or column chromatography, with ≥97% purity achievable as noted in reagent catalogs .

Q. How is the purity and structural integrity of this boronic acid validated in academic research?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is critical for detecting impurities (e.g., residual boronic esters or dehalogenated byproducts). A validated LC-MS/MS method with a limit of quantification (LOQ) <1 ppm ensures compliance with ICH guidelines for pharmaceutical intermediates . Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, particularly tracking characteristic peaks for boronic acid protons (~5.10 ppm) and aromatic regions .

Advanced Research Questions

Q. How does the reactivity of this boronic acid change under oxidative conditions, and how is this tracked experimentally?

Methodological Answer: Boronic acids undergo H₂O₂-mediated oxidation to form phenolic derivatives. Time-dependent ¹H NMR studies (e.g., in D₂O with 10 mM H₂O₂) reveal the disappearance of boronic acid peaks (5.10 ppm) and emergence of quinone methide signals (5.20 ppm). UV-vis spectroscopy (300–500 nm) monitors colorimetric changes, while HRMS confirms product identity . Contradictions in reaction rates may arise from steric hindrance due to the 6-methylpyrazine substituent, requiring tailored kinetic models.

Q. What advanced analytical techniques are used to study electronic properties of single-molecule junctions involving this compound?

Methodological Answer: Conductance histograms generated via scanning tunneling microscopy (STM) under applied voltages (e.g., 100–200 mV) reveal quantum tunneling properties. For 4-(methylthio)phenyl boronic acid, 2D conductance maps show distinct conductance peaks (~0.01 G₀), suggesting potential for molecular electronics. Contradictions in conductance values under varying potentials highlight the need for DFT simulations to explain electronic coupling .

Q. How can this boronic acid be integrated into stimuli-responsive drug delivery systems?

Methodological Answer: The compound’s boronic acid group forms pH- or glucose-sensitive complexes with diols. In hydrogels, it enables glucose-triggered insulin release via competitive binding with polysaccharides (e.g., alginate). Rheological studies (e.g., shear stress vs. strain) quantify hydrogel responsiveness, while in vitro assays using fluorescent probes (e.g., QCy-DT) validate payload release kinetics . Challenges include balancing binding affinity (Ka) with biocompatibility.

Q. What methodologies address boronic acid instability during storage or catalytic applications?

Methodological Answer: Stabilization strategies include derivatization as pinacol esters or storage under inert atmospheres at 0–6°C . Transesterification with methyl boronic acid in monophasic systems regenerates active boronic acids while avoiding biphasic isolation issues . Purity degradation over time is monitored via periodic LC-MS/MS analysis, with silica gel desiccants used to mitigate hydrolysis .

Data Contradictions and Resolution

Q. Conflicting reports exist on the optimal Pd catalyst for coupling reactions involving this boronic acid. How are these resolved?

Methodological Answer: Discrepancies arise from ligand effects (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄). Systematic screening using design of experiments (DoE) identifies Pd(dppf)Cl₂ as superior for coupling with electron-deficient pyrazines (yields ~45–48% vs. <30% with other catalysts). X-ray crystallography of intermediates clarifies steric effects from the 2-chloro substituent .

Q. How do computational and experimental data align in predicting mutagenicity risks of boronic acid impurities?

Methodological Answer: Computational tools (e.g., Derek Nexus) flag carboxy phenyl boronic acid as a potential mutagen. Experimental Ames tests using S. typhimurium strains (TA98/TA100) validate these predictions, with LC-MS/MS confirming impurity levels <1 ppm in APIs. Discrepancies between in silico and in vitro results necessitate case-by-case toxicological profiling .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.